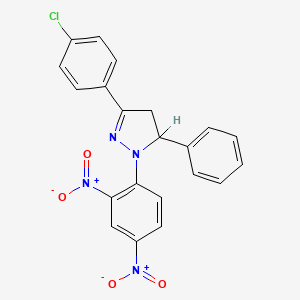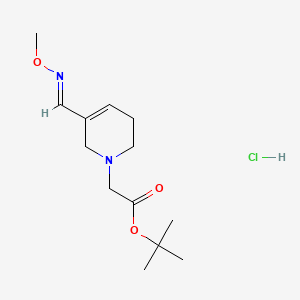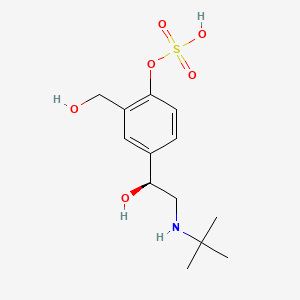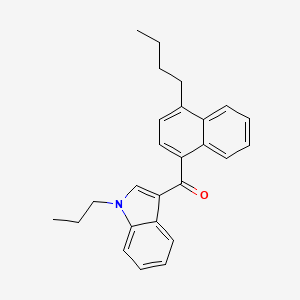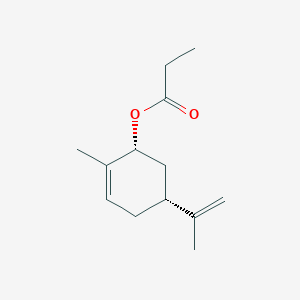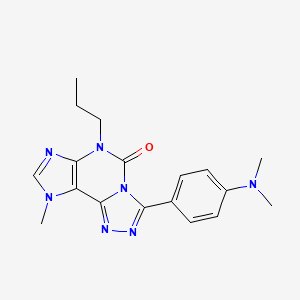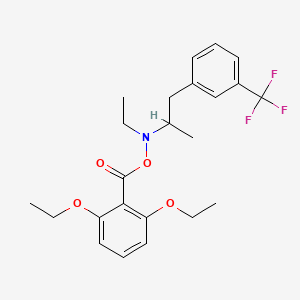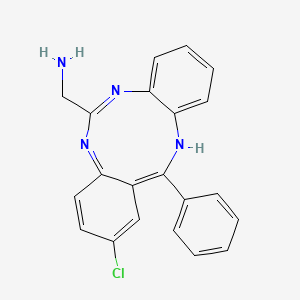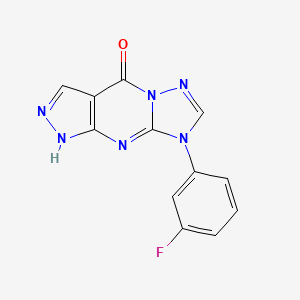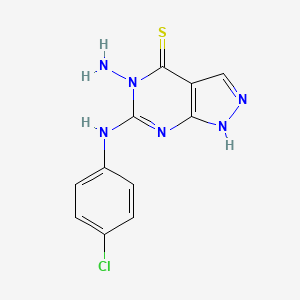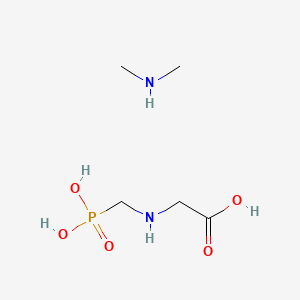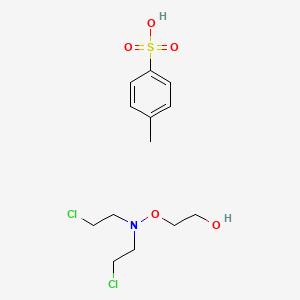
2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl)amino and oxyethanol groups, combined with a p-toluenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate typically involves the reaction of bis(2-chloroethyl)amine with ethylene oxide, followed by the addition of p-toluenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The presence of the oxyethanol group makes the compound susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides.
科学研究应用
Chemistry
In chemistry, 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate is used as a reagent in organic synthesis. Its ability to undergo substitution and oxidation reactions makes it valuable for creating complex molecules and intermediates.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for research in drug development and biochemical studies. Its reactivity with nucleophiles can be exploited to modify biomolecules for various applications.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes that require precise control over chemical reactions.
作用机制
The mechanism by which 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate exerts its effects involves the interaction of its functional groups with target molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophiles, while the oxyethanol group can participate in hydrogen bonding and other interactions. These interactions can alter the structure and function of target molecules, leading to various effects depending on the context of use.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: Similar in structure but lacks the oxyethanol and p-toluenesulfonate groups.
Ethylene oxide: A simpler compound that forms part of the structure of 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate.
p-Toluenesulfonic acid: Provides the sulfonate group in the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
属性
CAS 编号 |
93043-59-5 |
|---|---|
分子式 |
C13H21Cl2NO5S |
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)aminooxy]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13Cl2NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-9(4-2-8)11-6-5-10/h2-5H,1H3,(H,8,9,10);10H,1-6H2 |
InChI 键 |
FDUXDBCKULMAJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CCl)N(CCCl)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


